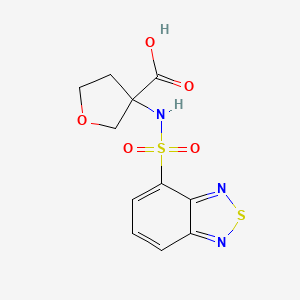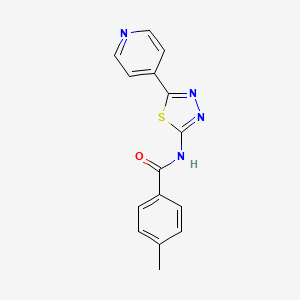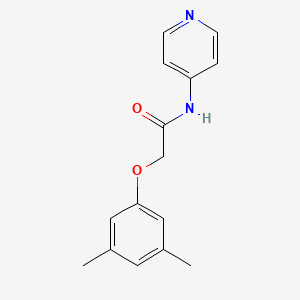![molecular formula C10H15N3O2S B7595490 N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)
N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic agent. CP-31398 has been shown to have a unique mechanism of action that targets the p53 tumor suppressor pathway, which is frequently disrupted in cancer cells.
Mécanisme D'action
N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has a unique mechanism of action that targets the p53 tumor suppressor pathway. The p53 pathway is frequently disrupted in cancer cells, leading to uncontrolled cell growth and proliferation. This compound binds to the DNA-binding domain of p53, stabilizing the protein and restoring its function. This leads to the activation of downstream targets that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to restoring p53 function, the compound has been shown to increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes. This compound has also been shown to inhibit the growth and migration of cancer cells. In animal studies, this compound has been shown to inhibit tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide is its specificity for cancer cells. The compound has been shown to selectively induce apoptosis in cancer cells while leaving normal cells unaffected. This makes it a promising candidate for cancer therapy. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Orientations Futures
There are a number of future directions for research on N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide. One area of focus is the development of more stable and soluble analogs of this compound that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is interest in combining this compound with other cancer therapies to enhance its efficacy. Finally, there is potential for the use of this compound in other diseases beyond cancer, such as neurodegenerative diseases.
Méthodes De Synthèse
N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide was first synthesized by a group of researchers at the University of Maryland in 2002. The synthesis involves a four-step process starting with the reaction of 1,6-hexanediol with thiocarbonyldiimidazole to form the intermediate 1,6-hexanedithiocarbamate. The intermediate is then reacted with hydrazine hydrate to form the thiadiazole ring, which is subsequently reacted with chloroacetyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. The compound has been shown to restore the activity of the p53 pathway in cancer cells, which is frequently disrupted in cancer cells. This restoration of p53 activity leads to cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. This compound has been shown to be effective against a variety of cancer types, including breast, prostate, and colon cancer.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c14-9(8-6-12-13-16-8)11-7-10(15)4-2-1-3-5-10/h6,15H,1-5,7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWKZUJZRHGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CN=NS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)


![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)


![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)

![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)